(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid

Catalog No.
S6901509
CAS No.
2243501-23-5
M.F
C24H19NO4
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-di...

CAS Number

2243501-23-5

Product Name

(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/t22-/m1/s1

InChI Key

FWYAYXBFHLDIRA-JOCHJYFZSA-N

SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Isomeric SMILES

C1[C@@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound with significant relevance in medicinal chemistry. It features a unique structure characterized by the presence of a fluorenylmethoxycarbonyl group, which enhances its stability and bioactivity. The compound has a molecular formula of C25H25NO4C_{25}H_{25}NO_4 and a molecular weight of approximately 425.48 g/mol. Its structure includes an indole ring system, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.

Typical of carboxylic acids and amines, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to form amides, which can be useful in drug development.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of derivatives.

These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Research indicates that (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid exhibits significant biological activity. It has been associated with:

  • Anticancer Properties: The indole nucleus is known for its ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Some studies suggest potential benefits in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
  • Anti-inflammatory Activity: The compound may modulate inflammatory pathways, providing therapeutic effects in inflammatory diseases.

The synthesis of (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid typically involves several steps:

  • Formation of the Indole Ring: Starting from appropriate precursors like tryptophan derivatives.
  • Protection of Functional Groups: Using fluorenylmethoxycarbonyl as a protecting group for amines during synthesis.
  • Carboxylation: Introducing the carboxylic acid functionality through carboxylation reactions.

The synthesis can be optimized using various catalysts and solvents to improve yield and purity.

This compound has several applications in pharmaceutical research and development:

  • Drug Development: As a lead compound in developing new anticancer agents or neuroprotective drugs.
  • Chemical Biology: Used as a tool compound in studying biological pathways involving indoles.
  • Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules.

Interaction studies involving (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid have revealed insights into its mechanism of action:

  • Protein Binding: Investigations into how the compound binds to target proteins can elucidate its biological effects.
  • Receptor Interaction: Studies on its interaction with various receptors can provide information on its therapeutic potential and side effects.

Several compounds share structural similarities with (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
(2R)-N-Fmoc-octahydroindole-2-carboxylic acid1217512-55-4Contains octahydroindole structure; used in peptide synthesis.
(2R)-N-Boc-octahydroindole-2-carboxylic acid1975992-72-3Similar structure with Boc protection; used for similar applications.
Perindopril94200-96-5A well-known drug that contains similar indole derivatives; used as an antihypertensive agent.

Uniqueness

The uniqueness of (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid lies in its specific combination of structural elements that confer distinct pharmacological properties compared to other similar compounds. The fluorenylmethoxycarbonyl group enhances stability and bioactivity, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.13140809 g/mol

Monoisotopic Mass

385.13140809 g/mol

Heavy Atom Count

29

Dates

Last modified: 04-15-2024

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